Product packaging for Methyl 3-isocyanato-2,2-dimethylpropanoate(Cat. No.:)

Methyl 3-isocyanato-2,2-dimethylpropanoate

Cat. No.: B13310593
M. Wt: 157.17 g/mol
InChI Key: YTIKGXNUVMSMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-isocyanato-2,2-dimethylpropanoate (CAS 1781234-87-4) is a chemical building block of significant interest in advanced organic synthesis and materials science. It features both a highly reactive isocyanate group (–N=C=O) and a stabilizing ester group within a neopentyl-like structure . The isocyanate functional group is a powerful electrophile, known to readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethane, urea, and polyurea linkages, respectively . This reactivity is harnessed in the synthesis of various polymers, including polyurethanes and polyureas, which are widely used in foams, adhesives, elastomers, and coatings . The presence of the ester group and the geminal dimethyl substitution adjacent to the isocyanate offers unique steric and electronic properties that can influence the compound's reactivity and the physical characteristics of the resulting polymers. This makes it a valuable reagent for researchers developing novel polymeric materials with tailored properties, as well as for the synthesis of more complex organic molecules and functionalized scaffolds. As an isocyanate compound, it requires strict handling protocols . It is a moisture-sensitive compound, and contact with water can lead to a violent exothermic reaction, producing carbon dioxide gas . Isocyanates are also known to be potent sensitizers, and exposure can lead to severe respiratory issues like asthma, as well as skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B13310593 Methyl 3-isocyanato-2,2-dimethylpropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 3-isocyanato-2,2-dimethylpropanoate

InChI

InChI=1S/C7H11NO3/c1-7(2,4-8-5-9)6(10)11-3/h4H2,1-3H3

InChI Key

YTIKGXNUVMSMLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=C=O)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Isocyanato 2,2 Dimethylpropanoate

Phosgene-Mediated Synthetic Pathways to Methyl 3-isocyanato-2,2-dimethylpropanoate

The reaction of primary amines with phosgene (B1210022) or its safer surrogates, such as diphosgene or triphosgene (B27547), remains a cornerstone of industrial isocyanate production. nih.govscholaris.ca This method is known for its efficiency and high yields, though it necessitates handling highly toxic reagents. acs.org The process is typically conducted in two stages, often referred to as "cold" and "hot" phosgenation, to manage the exothermic nature of the reaction and drive it to completion. sabtechmachine.comgoogle.com

Aminolysis-Phosgenation Sequences

The synthesis of this compound via this route begins with the reaction of its precursor, methyl 3-amino-2,2-dimethylpropanoate, with phosgene in an inert solvent.

First Stage (Cold Phosgenation): In the initial, low-temperature stage (typically below 70°C), the amine reacts with phosgene. sabtechmachine.com This highly exothermic step forms an intermediate carbamoyl (B1232498) chloride and amine hydrochloride from the reaction with the liberated hydrogen chloride (HCl). google.com Controlling the temperature is crucial to minimize the formation of urea (B33335) byproducts, which can occur if a second molecule of the amine reacts with the carbamoyl chloride. sabtechmachine.com

Second Stage (Hot Phosgenation): The reaction mixture is then heated, generally between 100°C and 200°C. sabtechmachine.com In this stage, the carbamoyl chloride thermally decomposes to yield the target isocyanate, this compound, and another molecule of HCl. google.com The amine hydrochloride formed in the first stage also reacts with phosgene at these higher temperatures to form more carbamoyl chloride, which subsequently converts to the isocyanate, thus maximizing the product yield. google.com The final product is then isolated and purified, typically through distillation. sabtechmachine.com

A representative laboratory-scale procedure might use triphosgene as a solid, easier-to-handle phosgene source in a biphasic system with a base like sodium bicarbonate to neutralize the generated HCl. orgsyn.org

Precursor Amine Synthesis and Optimization

The viability of the phosgenation pathway is critically dependent on the efficient synthesis of the primary amine precursor, methyl 3-amino-2,2-dimethylpropanoate . While specific literature on the synthesis of this exact compound is scarce, its preparation can be approached through several established synthetic strategies for β-amino esters. Optimization of these routes would focus on yield, purity, and cost-effectiveness of the starting materials.

Key potential synthetic routes include:

Reduction of a Nitro Precursor: A common method involves the catalytic hydrogenation of the corresponding nitro compound, methyl 3-nitro-2,2-dimethylpropanoate. This can be achieved using various catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This method is often high-yielding and produces a clean product.

Gabriel Synthesis: This classic method would involve the alkylation of potassium phthalimide (B116566) with a suitable substrate, such as methyl 3-bromo-2,2-dimethylpropanoate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Reductive Amination: Starting from a suitable aldehyde, such as methyl 3-oxo-2,2-dimethylpropanoate, reductive amination using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride would yield the desired amine.

The table below outlines a comparison of these potential precursor synthesis methods.

Method Starting Material Key Reagents General Yield Range Primary Advantages Primary Disadvantages
Catalytic HydrogenationMethyl 3-nitro-2,2-dimethylpropanoateH₂, Pd/C or Raney Ni85-99%High yield, clean reactionRequires specialized hydrogenation equipment
Gabriel SynthesisMethyl 3-bromo-2,2-dimethylpropanoatePotassium phthalimide, Hydrazine70-90%Avoids over-alkylationHarsh conditions for phthalimide removal
Reductive AminationMethyl 3-oxo-2,2-dimethylpropanoateNH₃, NaBH₃CN60-85%Direct conversionPotential for side reactions, toxic reagents

Phosgene-Free and Green Chemistry Approaches for this compound

Growing concerns over the toxicity of phosgene have spurred the development of alternative, "phosgene-free" synthetic routes. acs.org These methods are often considered part of a "green chemistry" approach as they avoid highly hazardous materials. nih.gov For this compound, these routes would typically involve molecular rearrangements or thermal eliminations.

Curtius Rearrangement Strategies

The Curtius rearrangement is a versatile and widely used phosgene-free method for converting carboxylic acids into isocyanates. nih.govnih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to yield the isocyanate with the loss of nitrogen gas. wikipedia.org

The sequence for synthesizing this compound would be:

Precursor Formation: The starting material is the corresponding carboxylic acid, 3-(methoxycarbonyl)-2,2-dimethylpropanoic acid .

Acyl Azide Synthesis: The carboxylic acid is converted into an acyl azide. This is commonly achieved by first converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by a reaction with sodium azide (NaN₃). masterorganicchemistry.comorganic-chemistry.org Alternatively, reagents like diphenylphosphoryl azide (DPPA) can convert the carboxylic acid directly to the acyl azide.

Rearrangement: The acyl azide is then gently heated in an inert solvent. It undergoes rearrangement, losing dinitrogen gas (N₂) to form the target isocyanate, this compound. wikipedia.org A key advantage of this method is that the rearrangement occurs with complete retention of the migrating group's stereochemistry. numberanalytics.com

Hofmann Rearrangement Applications

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com This intermediate can be trapped to provide a phosgene-free route to isocyanates. tcichemicals.comtcichemicals.com

The application of this method for this compound would involve:

Amide Precursor: The required starting material is methyl 3-carbamoyl-2,2-dimethylpropanoate .

Reaction Conditions: The amide is treated with bromine (Br₂) or a similar reagent like N-bromosuccinimide (NBS) and a strong base, such as sodium hydroxide (B78521). wikipedia.orgtcichemicals.com

Isocyanate Formation: This treatment forms an N-bromoamide intermediate, which, upon deprotonation by the base, rearranges. The alkyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming the isocyanate intermediate. wikipedia.org

Isolation: By conducting the reaction in a non-aqueous, inert solvent and avoiding water, the intermediate, this compound, can be isolated before it hydrolyzes to an amine. wikipedia.org

Urethane (B1682113) Pyrolysis and Thermolytic Routes

Another significant phosgene-free method is the thermal decomposition (pyrolysis) of urethanes (also known as carbamates). nih.gov This is essentially the reverse of the reaction used to form polyurethanes. The process involves heating a urethane, which cleaves to form an isocyanate and an alcohol. acs.org

For the synthesis of this compound, the process would be:

Urethane Precursor Synthesis: A suitable urethane precursor must first be synthesized. This could be, for example, methyl 3-(((phenoxy)carbonyl)amino)-2,2-dimethylpropanoate , formed from the reaction of methyl 3-amino-2,2-dimethylpropanoate with phenyl chloroformate.

Thermolysis: The urethane is heated, often at high temperatures (e.g., >350°C) in the gas phase or in a high-boiling solvent, causing it to decompose into the desired isocyanate and the corresponding alcohol (phenol in the example above). mdpi.com The reaction products are then separated, typically by distillation. The efficiency and temperature required for the pyrolysis can be influenced by the structure of the alcohol portion of the urethane. nih.gov

The table below summarizes the key aspects of these phosgene-free methodologies.

Method Precursor Molecule Key Transformation Byproducts Key Advantages
Curtius Rearrangement3-(Methoxycarbonyl)-2,2-dimethylpropanoic acidAcyl azide → IsocyanateN₂Mild conditions, high functional group tolerance, stereospecificity. nih.govnumberanalytics.com
Hofmann RearrangementMethyl 3-carbamoyl-2,2-dimethylpropanoatePrimary amide → IsocyanateNaBr, H₂OReadily available starting materials.
Urethane PyrolysisMethyl 3-((alkoxycarbonyl)amino)-2,2-dimethylpropanoateUrethane → Isocyanate + AlcoholAlcoholAvoids toxic reagents, can be used for recycling. mdpi.com

Carbonylation Reactions for Isocyanate Formation

Carbonylation reactions represent a significant class of phosgene-free methods for synthesizing isocyanates. These processes introduce a carbonyl group into a molecule using carbon monoxide (CO) or other carbonyl sources. researchgate.net For the synthesis of this compound, this would typically involve the carbonylation of its corresponding amine precursor, methyl 3-amino-2,2-dimethylpropanoate.

Two primary carbonylation strategies are applicable:

Reductive Carbonylation: This approach often starts with a nitro-compound. Aromatic nitro compounds can be converted to carbamate (B1207046) esters via reductive carbonylation in the presence of an alcohol. nwo.nl These carbamates can then be pyrolyzed to yield the desired isocyanate. nwo.nl While effective for aromatic compounds, the high temperatures required for pyrolysis can be a drawback. nwo.nl

Oxidative Carbonylation: This is a more direct route starting from the corresponding primary amine. In this process, the amine (e.g., methyl 3-amino-2,2-dimethylpropanoate) would be reacted with carbon monoxide and an oxidizing agent in the presence of a suitable catalyst. rsc.org This method can lead to the formation of a carbamate intermediate, which subsequently decomposes or is treated to yield the isocyanate. researchgate.net Using CO2-based carbonyl sources like methyl formate (B1220265) is also an area of active research to create greener pathways. rsc.org

Table 1: Comparison of General Carbonylation Strategies for Isocyanate Synthesis
MethodTypical Starting MaterialKey ReagentsPrimary IntermediateAdvantagesChallenges
Reductive CarbonylationNitro CompoundCO, AlcoholCarbamateAvoids direct handling of primary aminesOften requires high-temperature pyrolysis of carbamate nwo.nl
Oxidative CarbonylationPrimary AmineCO, OxidantCarbamateMore direct route from amine precursorCatalyst separation and recycling can be complex nwo.nl

Catalytic Systems in the Synthesis of this compound

The success of carbonylation reactions hinges on the performance of the catalytic system. The choice of catalyst is critical for achieving high yield and selectivity while minimizing side reactions. For the synthesis of an aliphatic isocyanate like this compound, catalysts proven effective in analogous systems would be the primary candidates for investigation.

Homogeneous transition metal catalysts are widely used for carbonylation reactions. acs.org Palladium-based catalysts, in particular, have been extensively studied for the reductive carbonylation of nitroaromatics. nwo.nlacs.org However, the separation and degradation of these homogeneous catalysts can make the process economically challenging. nwo.nl

Other catalytic systems explored for phosgene-free isocyanate synthesis include:

Rhodium (Rh) and Ruthenium (Ru) complexes: These have also been utilized in reductive carbonylation processes. acs.org

Heterogeneous Catalysts: To overcome the challenges of catalyst separation, solid-supported catalysts are being developed. For instance, heterogeneous Palladium catalysts on supports like Zirconium dioxide (ZrO2), Cerium dioxide (CeO2), and Silicon dioxide (SiO2) have been shown to influence product distribution and suppress side reactions in the oxidative carbonylation of diamines. rsc.org

Metal Oxide Catalysts: In the thermal decomposition of carbamates (a common final step in many non-phosgene routes), various metal catalysts, especially those involving zinc, have shown high activity and cost-effectiveness. nih.govacs.org Composite metal catalysts are also being researched to further enhance isocyanate yields. nih.gov

Table 2: Examples of Catalytic Systems Used in Phosgene-Free Isocyanate Synthesis (Analogous Systems)
Catalyst TypeMetal CenterSupport/LigandsApplicable ReactionReference
HomogeneousPalladium (Pd)Various organic ligandsReductive Carbonylation nwo.nl
HomogeneousRhodium (Rh), Ruthenium (Ru)Various organic ligandsReductive Carbonylation acs.org
HeterogeneousPalladium (Pd)ZrO₂, CeO₂, SiO₂Oxidative Carbonylation rsc.org
HeterogeneousZinc (Zn)Incorporated into berlinite (B1174126) (ZnAlPO₄)Carbamate Decomposition acs.org

Process Intensification and Scalability Studies for this compound Production

Process intensification aims to develop dramatically smaller, cleaner, and more energy-efficient manufacturing processes. energy.gov For the production of isocyanates, which can involve hazardous reagents and intermediates, these principles are particularly important for ensuring safety and scalability.

A key technology in process intensification is the use of continuous flow reactors or microreactors. thieme-connect.comuniversityofcalifornia.edu Unlike traditional batch processing, flow chemistry involves pumping reagents through a network of tubes or channels where the reaction occurs. thieme-connect.comrsc.org This approach offers several advantages for isocyanate synthesis:

Enhanced Safety: Isocyanates and their synthetic intermediates (like acyl azides in the Curtius rearrangement) can be hazardous. thieme-connect.comacs.org Flow reactors minimize the total volume of hazardous material present at any given moment, significantly improving operational safety. thieme-connect.com Intermediates can be generated and consumed in-situ without isolation. thieme-connect.comacs.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, preventing thermal runaways and minimizing the formation of byproducts. energy.gov

Scalability: Scaling up a flow process often involves "numbering-up"—running multiple reactors in parallel—which is more predictable and often simpler than scaling up a large batch reactor. google.com This modular approach is amenable to distributed manufacturing. universityofcalifornia.eduacs.org

For a compound like this compound, a continuous flow process could be designed for a route like the Curtius rearrangement. The precursor hydrazide could be mixed with an acid/nitrite solution in a flow stream to form the acyl azide, which is then immediately passed through a heated reactor zone to induce rearrangement to the isocyanate. thieme-connect.comacs.org This avoids the dangerous isolation of the azide intermediate and allows for a safe, controlled, and scalable production method. thieme-connect.com

Table 3: Comparison of Batch vs. Continuous Flow Processing for Isocyanate Synthesis
ParameterBatch ProcessingContinuous Flow Processing
SafetyLarge quantities of hazardous materials; risk of thermal runaway.Small reactor volumes; superior heat control; in-situ generation of unstable intermediates. thieme-connect.com
Heat & Mass TransferOften inefficient, leading to temperature gradients and potential side reactions.Excellent heat and mass transfer due to high surface-area-to-volume ratio. energy.gov
ScalabilityComplex; redesign of reactor and process conditions often needed.Simpler "numbering-up" approach by running multiple systems in parallel. google.com
Process ControlSlower response to changes in conditions.Precise control over residence time, temperature, and stoichiometry. thieme-connect.com

Chemical Reactivity and Mechanistic Studies of Methyl 3 Isocyanato 2,2 Dimethylpropanoate

Nucleophilic Addition Reactions to the Isocyanate Moiety

The isocyanate group is characterized by a highly electrophilic carbon atom, making it a prime target for nucleophilic attack. This reactivity is a cornerstone of polyurethane chemistry and the synthesis of various derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Alcoholysis and Formation of Urethane (B1682113) Derivatives

The reaction of isocyanates with alcohols, known as alcoholysis, yields urethane (or carbamate) derivatives. This is one of the most fundamental reactions of isocyanates.

Reaction Mechanism: The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate, resulting in the formation of a urethane linkage.

The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary. This trend is attributed to the decreasing nucleophilicity and increasing steric hindrance of the alcohol. Similarly, the structure of the isocyanate plays a crucial role. For Methyl 3-isocyanato-2,2-dimethylpropanoate, the bulky 2,2-dimethylpropyl group is expected to decrease the rate of reaction with alcohols compared to linear or less sterically hindered isocyanates. This is due to the steric shield around the electrophilic carbon of the isocyanate group, which hinders the approach of the alcohol nucleophile. poliuretanos.net Catalysts, such as tertiary amines or organotin compounds, are often employed to accelerate this reaction, especially when dealing with sterically hindered reactants or for industrial applications.

Table 1: Factors Influencing the Rate of Urethane Formation

FactorEffect on Reaction RateRationale
Alcohol Structure Primary > Secondary > TertiaryDecreasing nucleophilicity and increasing steric hindrance of the alcohol.
Isocyanate Structure Less Sterically Hindered > More Sterically HinderedSteric hindrance around the electrophilic carbon impedes nucleophilic attack.
Catalyst Rate increases with catalystCatalysts activate the isocyanate or the alcohol, lowering the activation energy.
Solvent Polarity Generally faster in more polar solventsStabilization of the polar transition state.

Aminolysis and Synthesis of Urea (B33335) Derivatives

The reaction of isocyanates with primary or secondary amines, termed aminolysis, leads to the formation of substituted urea derivatives. This reaction is generally faster than the corresponding reaction with alcohols because amines are stronger nucleophiles.

Reaction Mechanism: The mechanism is analogous to alcoholysis. The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the urea linkage.

Primary amines react more readily than secondary amines due to reduced steric hindrance. The steric bulk of the 2,2-dimethylpropyl group in this compound is expected to significantly influence the rate of aminolysis. Reactions with sterically demanding secondary amines would be particularly slow. The synthesis of hindered ureas can be challenging and may require elevated temperatures or specific catalysts to proceed at a reasonable rate. researchgate.net

Table 2: Relative Reactivity of Nucleophiles with Isocyanates

NucleophileProductGeneral Reactivity
Primary AmineSubstituted UreaVery High
Secondary AmineSubstituted UreaHigh
Primary AlcoholUrethaneModerate
Secondary AlcoholUrethaneLow
WaterUnstable Carbamic Acid -> Amine + CO2Moderate
ThiolThiocarbamateLow to Moderate

Hydration Reactions and Carbamic Acid Intermediates

Isocyanates react with water in a hydration reaction to form an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine and carbon dioxide gas. The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea.

Reaction Mechanism: The initial step is the nucleophilic attack of the oxygen atom of a water molecule on the isocyanate carbon. Proton transfer leads to the formation of a carbamic acid. Carbamic acids are generally unstable and decompose, eliminating carbon dioxide and forming a primary amine.

This reaction is of great importance in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. The steric hindrance in this compound would likely slow down the initial reaction with water.

Thiol Addition and Thiocarbamate Formation

The reaction of isocyanates with thiols (mercaptans) results in the formation of thiocarbamates. Thiols are generally less nucleophilic than amines but can be more nucleophilic than alcohols, depending on the reaction conditions and the structure of the thiol.

Reaction Mechanism: The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. A subsequent proton transfer from the sulfur to the nitrogen atom yields the thiocarbamate product.

The reaction of this compound with thiols is expected to be influenced by the steric hindrance around the isocyanate group, similar to its reactions with alcohols and amines. The use of a base catalyst is common to enhance the nucleophilicity of the thiol by converting it to the more reactive thiolate anion.

Cycloaddition Reactions Involving the Isocyanate Group of this compound

The isocyanate group, with its system of cumulative double bonds, can participate in cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds.

[2+2] Cycloadditions (e.g., with Imines, Ketenes)

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated compounds, such as imines and ketenes, to form four-membered rings. These reactions are often thermally or photochemically initiated.

With Imines: The reaction of an isocyanate with an imine can lead to the formation of a 1,3-diazetidin-2-one ring system. The reaction involves the formation of two new sigma bonds between the carbon and nitrogen atoms of the isocyanate and the imine. The regioselectivity of the addition can be influenced by the electronic and steric properties of the substituents on both reactants. Mechanistically, these reactions can proceed through a concerted or a stepwise pathway involving a zwitterionic intermediate. The bulky nature of the 2,2-dimethylpropyl group in this compound would likely favor a stepwise mechanism and could influence the stability of any intermediates.

With Ketenes: The [2+2] cycloaddition of an isocyanate with a ketene (B1206846) can yield a 1,3-oxazetidin-2-one derivative. This reaction involves the combination of the C=N bond of the isocyanate and the C=C bond of the ketene. The reaction is believed to proceed through a concerted [π2s + π2a] mechanism under thermal conditions, which is allowed by the Woodward-Hoffmann rules. The steric hindrance of this compound would be a significant factor in the feasibility and rate of this cycloaddition, potentially requiring more forcing conditions for the reaction to occur.

[2+3] Cycloadditions (e.g., with Azides, Nitrile Oxides)

The isocyanate functionality in this compound is a prime site for cycloaddition reactions. Specifically, [2+3] cycloadditions with 1,3-dipoles like azides and nitrile oxides offer a pathway to five-membered heterocyclic structures.

In the case of reactions with azides, the isocyanate can act as a dipolarophile. The reaction of an isocyanate with an organic azide (B81097) can lead to the formation of a tetrazolinone ring system. This reaction is a type of 1,3-dipolar cycloaddition. While specific studies on this compound are not prevalent in the searched literature, the general mechanism involves the concerted or stepwise addition of the azide to the C=N bond of the isocyanate. The regioselectivity of such reactions can often be predicted using frontier molecular orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity in metal-free azide-alkyne cycloadditions has been shown to be influenced by factors such as supramolecular self-assembly, which can drive the reaction towards a specific regioisomer due to spatial confinement. springernature.comnih.gov In catalyzed reactions, such as the nickel-catalyzed azide-alkyne cycloaddition, the metal catalyst plays a crucial role in controlling the regioselectivity, leading to specific substitution patterns on the resulting triazole ring. rsc.org

Similarly, nitrile oxides are 1,3-dipoles that can react with the isocyanate group. The cycloaddition of a nitrile oxide to the C=N bond of an isocyanate would be expected to yield a 1,2,4-oxadiazolidin-5-one derivative. These reactions are also classified as 1,3-dipolar cycloadditions and are valuable for the synthesis of heterocyclic compounds. mdpi.com Computational studies on related systems, such as the reaction between nitrones and isocyanates, indicate that the mechanism can be either concerted or stepwise, depending on the solvent polarity. acs.orgacs.orgfigshare.com In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is often favored. acs.orgacs.org The regioselectivity is determined by the most favorable initial nucleophilic attack. For instance, in the reaction of nitrones with isocyanates, the nitrone oxygen acts as the nucleophile, attacking the central carbon of the isocyanate. acs.orgacs.orgfigshare.com

Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound offers another site for chemical modification, primarily through nucleophilic acyl substitution.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting the compound with an alcohol (R'-OH) in the presence of an acid or base catalyst to yield the corresponding ester of the new alcohol and methanol (B129727).

Hydrolysis of the methyl ester functionality would convert it to a carboxylic acid. This reaction is typically catalyzed by acid or base. The mechanism under basic conditions (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Studies on the hydrolysis of the structurally simpler methyl isocyanate indicate that the isocyanate group itself reacts with water. rsc.org The hydrolysis of methyl isocyanate is acid-catalyzed and is proposed to proceed through a pre-equilibrium protonation. rsc.org Therefore, the hydrolysis of this compound would be a competitive process between the ester and the isocyanate groups. The relative rates of hydrolysis would depend on the reaction conditions (pH, temperature). The presence of the isocyanate group could potentially influence the hydrolysis kinetics of the ester group, and vice-versa, due to electronic effects.

Beyond transesterification and hydrolysis, the methyl ester group can undergo other nucleophilic acyl substitution reactions. For instance, reaction with amines (aminolysis) would yield amides. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of methanol.

As with other reactions at the ester site, the high reactivity of the isocyanate group towards nucleophiles presents a significant challenge. Primary and secondary amines are generally more reactive towards isocyanates than towards esters. Therefore, achieving selective nucleophilic acyl substitution at the ester position would likely require protection of the isocyanate group or the use of specific catalysts that favor reaction at the ester carbonyl.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are critical aspects of the reactions of bifunctional molecules like this compound.

In [2+3] cycloaddition reactions involving the isocyanate group, regioselectivity is a key consideration. For example, in the reaction with an unsymmetrical 1,3-dipole, two different regioisomers can be formed. As mentioned earlier, FMO theory is a useful tool for predicting the favored regioisomer. wikipedia.org The relative energies of the HOMO and LUMO of the isocyanate and the dipole will determine the preferred orientation of addition. For instance, in nitrone-olefin cycloadditions, the regioselectivity is controlled by the dominant frontier orbital interaction, which in turn is influenced by the electronic nature of the substituents on both the nitrone and the olefin. wikipedia.org

Stereoselectivity can arise when new stereocenters are formed during a reaction. In cycloaddition reactions, the stereochemistry of the product is often controlled by the concerted nature of the reaction, where the stereochemistry of the reactants is transferred to the product. For example, the cycloaddition of nitrones to alkenes is stereospecific with respect to the alkene geometry. wikipedia.org While diastereoselectivity can sometimes be low, intramolecular versions of such reactions have been used to construct complex polycyclic systems with high stereocontrol. wikipedia.org For this compound, the presence of the bulky gem-dimethyl group may also exert steric influence on the approach of reagents, thereby affecting both regioselectivity and stereoselectivity.

Computational and Experimental Mechanistic Investigations of this compound Reactions

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating reaction mechanisms. acs.orgacs.orgfigshare.com DFT calculations can be used to map the potential energy surface of a reaction, identify transition states and intermediates, and calculate activation barriers, thereby providing insights into the kinetics and thermodynamics of different reaction pathways. acs.org

For reactions of isocyanates, computational studies have been instrumental in understanding the mechanisms of cycloaddition reactions. For example, DFT studies on the reaction of nitrones with isocyanates have shown that the reaction can proceed through either a concerted or a stepwise mechanism depending on the solvent. acs.orgacs.orgfigshare.com In the gas phase and nonpolar solvents, a concerted mechanism is favored, while in polar solvents, a stepwise pathway involving a zwitterionic intermediate becomes more favorable. acs.orgacs.org

Experimental mechanistic investigations often involve kinetic studies, isotopic labeling, and the trapping of intermediates. For instance, kinetic studies on the hydrolysis of methyl isocyanate have provided evidence for an acid-catalyzed mechanism. rsc.org While specific experimental or computational mechanistic studies on this compound are not extensively documented in the searched literature, the principles and methodologies applied to similar systems can be extended to predict and understand its reactivity. For example, a kinetic and mechanistic study of the degradation of related carbonyl compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone has been conducted using techniques such as Fourier transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to identify reaction products and infer mechanisms. copernicus.org

Derivatization Strategies and Functional Molecule Synthesis from Methyl 3 Isocyanato 2,2 Dimethylpropanoate

Synthesis of Novel Urethane (B1682113) and Urea-Based Compounds

No specific examples of urethane or urea (B33335) synthesis using Methyl 3-isocyanato-2,2-dimethylpropanoate are documented.

Development of Hybrid Molecules Integrating Isocyanate and Ester Derived Functionalities

There is no literature on creating hybrid molecules by leveraging the dual functionality of this specific compound.

Precursors for Macrocycles and Supramolecular Architectures

Its use as a building block for macrocyclization or in supramolecular chemistry has not been reported.

Construction of Complex Organic Scaffolds Utilizing this compound

There are no published methods for using this compound in the construction of complex organic frameworks.

Polymerization Behavior and Material Science Applications of Methyl 3 Isocyanato 2,2 Dimethylpropanoate

Homopolymerization of Methyl 3-isocyanato-2,2-dimethylpropanoate

Homopolymerization involves the reaction of this compound monomers to form a polymer chain. The primary methods for polymerizing isocyanates are ionic, with anionic polymerization being the most effective and widely studied technique.

Anionic polymerization is the most common method for synthesizing polyisocyanates. researchgate.net The process is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or sodium benzanilide (B160483). researchgate.netacs.org The initiation step involves the nucleophilic attack on the carbon atom of the isocyanate group (–N=C=O), leading to the formation of an amide anion. This anion then propagates by adding subsequent monomer units.

A significant challenge in the anionic polymerization of isocyanates is a competing side reaction: cyclotrimerization. The propagating anionic chain end can attack another monomer to form a stable six-membered ring structure, the isocyanurate trimer. This reaction terminates the polymer chain growth and limits the achievable molecular weight. researchgate.net To suppress this trimerization, polymerization is often conducted at very low temperatures, typically around -98 °C in solvents like tetrahydrofuran (B95107) (THF). acs.org

The general mechanism is as follows:

Initiation: A nucleophilic initiator (I⁻) attacks the carbonyl carbon of the isocyanate monomer.

Propagation: The resulting amide anion attacks the next monomer, extending the polymer chain.

Termination (Trimerization): The active chain end can cyclize with two other monomers to form a stable trimer, halting polymerization.

Table 1: Typical Conditions for Anionic Polymerization of Isocyanates
ParameterConditionRationaleReference
InitiatorSodium benzanilide (Na-BA), n-butyllithium (n-BuLi)Effective nucleophiles for initiating polymerization. researchgate.netacs.org
SolventTetrahydrofuran (THF), Toluene (B28343)Apolar or moderately polar solvents are typically used. acs.orgmdpi.com
Temperature-78°C to -98°CLow temperatures are crucial to suppress the back-biting reaction that leads to cyclic trimer formation. acs.org
AtmosphereInert (e.g., Argon, Nitrogen), High VacuumIsocyanates and anionic species are highly reactive with moisture and oxygen. acs.org

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. wikipedia.org This method is generally used for monomers with electron-donating substituents, such as certain alkenes and heterocycles. wikipedia.org

While cationic polymerization of isocyanates has been explored, it is far less common and controlled than anionic methods. Initiators such as Lewis acids (e.g., AlBr₃) have been used. researchgate.net However, these reactions often yield amorphous polymers with low molecular weights and lack the controlled nature of anionic techniques. researchgate.netwikipedia.org For many isocyanates, such as n-butylisocyanate, cationic initiators may fail to produce any polymer at all. researchgate.net Therefore, this pathway is generally not preferred for producing well-defined polyisocyanates.

The development of controlled or "living" polymerization techniques has been a significant advancement in polymer chemistry. nih.gov A living polymerization is a chain polymerization from which chain transfer and chain termination are absent. nih.gov This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. researchgate.net

For isocyanates, achieving a living anionic polymerization has been a key research goal to overcome the issue of trimerization. researchgate.net This has been accomplished by carefully selecting initiators and reaction conditions. The use of certain initiators, like sodium benzanilide, at very low temperatures can effectively stabilize the propagating chain end, preventing the termination reaction and allowing the polymerization to proceed in a living manner. researchgate.netacs.org This control enables the production of well-defined poly(this compound) with specific molecular weights and architectures. researchgate.net

Copolymerization with Diverse Monomers

Copolymerization allows for the creation of materials with tailored properties by combining two or more different monomers. This compound can be copolymerized with other monomers to create random, block, or graft copolymers, each with unique structures and properties.

Random Copolymers: In a random copolymer, the monomer units are arranged randomly along the polymer chain. The synthesis of random isocyanate copolymers can be achieved via coordination polymerization using initiators like chiral half-titanocene complexes. mdpi.com This method has been used to synthesize well-defined statistical copolymers of different isocyanates, such as n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate, with controlled molecular characteristics. mdpi.com

Block Copolymers: Block copolymers consist of long sequences or "blocks" of one monomer followed by a block of another. mdpi.com They are synthesized by sequential monomer addition in a living polymerization system. mdpi.com Leveraging the living anionic polymerization of isocyanates, a block of poly(this compound) could be synthesized first, followed by the addition of a second monomer (e.g., another isocyanate, styrene, or a methacrylate) to grow a second block from the active chain end of the first. researchgate.netacs.org This technique allows for the creation of well-defined diblock, triblock, or even more complex architectures. researchgate.netmdpi.com

Table 2: Examples of Isocyanate-Containing Block Copolymer Architectures
Copolymer TypeExample Monomer AExample Monomer BPotential Synthesis MethodReference
Diblock (A-B)This compoundn-Hexyl isocyanateLiving Anionic Polymerization acs.org
Diblock (A-B)This compoundStyreneLiving Anionic Polymerization researchgate.net
Triblock (A-B-A)Poly(n-hexyl isocyanate)PolyisopreneAnionic Polymerization mdpi.com

Graft copolymers are branched polymers where side chains of one type of monomer are attached to a main chain of another. nih.gov A common technique to create well-defined polymer grafts on a substrate is surface-initiated polymerization (SIP). usm.edu

In this approach, a surface (like a silicon wafer or nanoparticle) is first functionalized with an initiator molecule. The surface is then exposed to a solution of the monomer, in this case, this compound. Polymerization proceeds from the surface-bound initiators, resulting in polymer chains densely "grafted" from the surface, often referred to as a "polymer brush." usm.edu This method allows for precise control over the thickness and density of the grafted polymer layer, enabling the modification of surface properties such as wettability and biocompatibility. While direct polymerization of highly reactive isocyanate monomers can be challenging due to side reactions, strategies using "blocked" isocyanates for SIP have been developed to overcome these issues. usm.edu

Polymerization Kinetics and Thermodynamics in Copolymer Systems

The polymerization of isocyanates can proceed through various mechanisms, including anionic chain-growth polymerization to form polyisocyanates, or step-growth polyaddition reactions with co-monomers like diols or diamines to form polyurethanes and polyureas, respectively. In copolymer systems, the kinetics are often described by the Mayo-Lewis model, which uses reactivity ratios (r₁ and r₂) to predict the composition of the resulting copolymer.

The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit (e.g., M₁) to add another molecule of the same monomer (M₁) versus the other monomer (M₂). For the copolymerization of this compound (M₁) with a vinyl monomer such as an acrylate (B77674) (M₂), the reactivity ratios would be defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a chain ending in M₁ to the rate constant for the addition of M₂ to a chain ending in M₁.

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a chain ending in M₂ to the rate constant for the addition of M₁ to a chain ending in M₂.

Studies on the copolymerization of other functionalized isocyanates, such as n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI), have shown that the terminal model of copolymerization kinetics can be successfully applied. mdpi.com For such systems, reactivity ratios are determined experimentally by polymerizing various feed ratios of the two monomers and analyzing the resulting copolymer composition. mdpi.com

Table 1: Illustrative Reactivity Ratios for the Copolymerization of this compound (M₁) with Methyl Acrylate (M₂)

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (Hypothetical)r₂ (Hypothetical)Implied Copolymer Structure
This compoundMethyl Acrylate0.81.2Tendency towards block-like or alternating structures, depending on the feed ratio. M₂ is slightly more reactive.
This compoundStyrene0.30.5A more ideal random copolymerization, with a slight preference for alternation (r₁r₂ < 1).

This table is hypothetical and serves to illustrate the concept of reactivity ratios.

Thermodynamically, the polymerization of isocyanates is characterized by a relatively low ceiling temperature, above which the polymer is unstable and depolymerizes back to the monomer. This is particularly relevant for anionic chain-growth polymerization, which is often conducted at low temperatures to favor polymer formation. researchgate.net

Synthesis of Poly(urea) and Poly(urethane) Materials from this compound

As a monofunctional isocyanate, this compound would primarily act as a chain-terminating or end-capping agent in the synthesis of linear polymers. To form high molecular weight polymers, a di- or polyfunctional analogue would be required. However, this compound is useful for synthesizing well-defined oligomers or for functionalizing existing polymers.

Poly(urethane) Synthesis: Polyurethanes are typically synthesized through the polyaddition reaction of isocyanates with polyols (compounds with two or more hydroxyl groups). acs.org The reaction of this compound with a diol, such as Poly(ethylene glycol), would result in the formation of a urethane (B1682113) linkage at the chain ends. This reaction is often catalyzed by organometallic compounds, like dibutyltin (B87310) dilaurate, or tertiary amines to achieve reasonable reaction rates, especially given the steric hindrance of the neopentyl group. researchgate.netresearchgate.net

Poly(urea) Synthesis: Polyureas are formed from the reaction of isocyanates with compounds containing two or more amine groups (polyamines) or with water. nih.gov The reaction with primary or secondary amines is extremely rapid and generally does not require a catalyst. mdpi.com The reaction with water proceeds through a carbamic acid intermediate, which is unstable and decomposes to form an amine and carbon dioxide gas. The newly formed amine then rapidly reacts with another isocyanate group to create a urea (B33335) linkage. mdpi.com This reaction is fundamental to the production of polyurethane foams, where the CO₂ acts as a blowing agent. youtube.com

Table 2: General Synthesis Conditions for Polyurethane and Polyurea Formation

Polymer TypeReactantsCatalyst (Typical)Solvent (Optional)Temperature (°C)
PolyurethaneIsocyanate, Polyol (e.g., Polyester or Polyether Diol)Dibutyltin dilaurate (DBTDL)Toluene, DMF, THF25 - 100
PolyureaIsocyanate, Polyamine (e.g., Hexamethylenediamine)Typically none requiredToluene, DMF25 - 80
PolyureaIsocyanate, WaterTertiary amines (optional)Acetone, DMF25 - 70

Crosslinking and Network Formation Studies

Crosslinked polymer networks provide enhanced thermal stability, chemical resistance, and mechanical properties compared to their linear counterparts. researchgate.net Since this compound is a monofunctional molecule, it cannot form a crosslinked network by itself. Network formation requires the use of reactants with a functionality greater than two.

A crosslinked polyurethane network incorporating the structural features of this compound could be achieved in several ways:

Using a diisocyanate analogue in conjunction with a polyol having more than two hydroxyl groups, such as trimethylolpropane (B17298) or glycerol. youtube.com

Reacting this compound with a polymer that has multiple hydroxyl or amine groups along its backbone or side chains.

The degree of crosslinking, or crosslink density, is a critical parameter that dictates the final properties of the thermoset material. It can be controlled by adjusting the ratio of polyfunctional to difunctional reactants. An increase in crosslink density generally leads to a higher glass transition temperature (T₉), increased hardness and tensile modulus, but reduced elongation at break. mostwiedzy.pl

Table 3: Predicted Effect of Crosslinker Content on Polyurethane Properties

Triol Crosslinker (mol % of total polyol)Predicted Glass Transition Temp. (T₉)Predicted Tensile Modulus (MPa)Predicted Elongation at Break (%)
0LowLowHigh
10MediumMediumMedium
20HighHighLow
30Very HighVery HighVery Low

This table illustrates the general trends expected from increasing crosslink density in a polyurethane system based on an analogue of the title compound.

Control of Polymer Architecture and Molecular Weight Distribution

The ability to control polymer architecture and molecular weight is crucial for tailoring material properties to specific applications. The strategies for control depend heavily on the polymerization mechanism.

Step-Growth Polymerization (Polyurethanes and Polyureas): In step-growth polymerization, the molecular weight is primarily controlled by the stoichiometry of the functional groups. For instance, in polyurethane synthesis, the ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio) is critical. A perfect 1:1 stoichiometry is required to achieve very high molecular weight. An excess of either group limits the polymer chain length. researchgate.net

In this context, a monofunctional compound like this compound serves as an effective chain stopper. By adding a controlled amount of this molecule to a polyurethane or polyurea reaction, the average molecular weight of the final polymer can be precisely regulated. google.com The molecular weight distribution, or dispersity (Đ), for linear polymers made via step-growth typically approaches a value of 2 at high conversions.

Chain-Growth Polymerization (Anionic Polymerization): For isocyanates, it is also possible to achieve chain-growth polymerization using anionic initiators at low temperatures. This can be a "living" polymerization, meaning there are no chain-transfer or termination side reactions. researchgate.net Living anionic polymerization offers excellent control over polymer architecture.

Molecular Weight: The number-average molecular weight (Mₙ) is directly determined by the initial molar ratio of monomer to initiator.

Molecular Weight Distribution: This method produces polymers with a very narrow molecular weight distribution, with dispersity (Đ) values approaching 1.0.

Architecture: The living nature of the chain ends allows for the synthesis of complex architectures, such as block copolymers, by the sequential addition of different monomers. mdpi.com

Table 4: Summary of Control Strategies for Molecular Weight and Architecture

Polymerization TypeMethod of MW ControlMethod of Architecture ControlResulting Dispersity (Đ)
Step-GrowthStoichiometric imbalance (NCO/OH ratio); Use of chain stoppersUse of polyfunctional monomers for branching/crosslinking~2.0 (at high conversion)
Chain-Growth (Living Anionic)Monomer-to-initiator ratioSequential monomer addition for block copolymersApproaching 1.0

Catalysis in Chemical Transformations Involving Methyl 3 Isocyanato 2,2 Dimethylpropanoate

Organocatalysis for Isocyanate Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysts. In the context of isocyanate chemistry, organocatalysts are instrumental in promoting the reaction with nucleophiles such as alcohols (to form urethanes) and amines (to form ureas). The mechanism of organocatalysis in isocyanate reactions can generally be classified into two pathways: nucleophilic/basic activation and electrophilic/acidic activation. acs.org

Basic or nucleophilic catalysts, such as tertiary amines and N-heterocyclic carbenes (NHCs), activate the alcohol or amine nucleophile, increasing its reactivity towards the electrophilic carbon of the isocyanate group. acs.org Guanidines and amidines have been investigated as effective organocatalysts, with their catalytic efficiency often linked to their nucleophilicity rather than their basicity. tandfonline.com For instance, tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are widely used, though their effectiveness can vary depending on the specific isocyanate's structure. acs.org

Acidic organocatalysts, on the other hand, activate the isocyanate group. By interacting with the nitrogen or oxygen atom of the isocyanate, the acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org Strong acidic compounds, such as phenyl phosphonic acid derivatives and sulfonic acids like triflic acid, have demonstrated enhanced catalytic activity. tandfonline.com The strength of the acid and the nucleophilicity of its conjugate base are often related to the catalyst's efficiency. tandfonline.com A significant advantage of some acidic catalysts is their improved selectivity for the isocyanate-alcohol reaction over the competing isocyanate-water reaction. tandfonline.com

Table 1: Comparison of Organocatalysts for Isocyanate Reactions

Catalyst Type Example(s) Mechanism of Action Key Characteristics
Tertiary Amines 1,4-diazabicyclo[2.2.2]octane (DABCO) Nucleophilic/Basic Activation Popular catalysts that promote both isocyanate-hydroxyl and isocyanate-water reactions. acs.orgebrary.net
Guanidines/Amidines 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Nucleophilic/Basic Activation Medium catalytic activity, often requiring higher temperatures; efficiency related to nucleophilicity. acs.orgtandfonline.com
N-Heterocyclic Carbenes (NHCs) - Nucleophilic Activation Highly effective at activating nucleophiles for reaction with isocyanates. acs.org
Acidic Phosphorus Derivatives Phenyl Phosphonic Acid Electrophilic/Acidic Activation Enhanced catalytic activity and better water/alcohol selectivity compared to some basic catalysts. tandfonline.com

| Sulfonic Acids | Triflic Acid | Electrophilic/Acidic Activation | Efficiency is related to the strength of the acid; activates the isocyanate group. tandfonline.commdpi.com |

Transition Metal Catalysis in Urethane (B1682113) and Urea (B33335) Formation

Transition metal complexes are highly effective catalysts for the formation of urethanes and ureas from isocyanates. acs.org These catalysts are widely used in industrial processes, particularly for the synthesis of polyurethanes. researchgate.net Organometallic compounds, especially those based on tin, have historically been the catalysts of choice due to their high efficiency. wernerblank.com Dibutyltin (B87310) dilaurate (DBTDL), for example, exhibits high catalytic activity for both the isocyanate-hydroxyl (urethane formation) and isocyanate-water (leading to urea formation) reactions. wernerblank.comresearchgate.net

However, due to the toxicity associated with organotin compounds, significant research has been directed towards finding safer and more selective alternatives. wernerblank.com Various other metal salts and chelates have been investigated, including those based on zirconium, bismuth, cobalt, and palladium. wernerblank.comresearchgate.netnih.gov Zirconium chelates, for instance, have been found to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com This selectivity is highly desirable in applications where the reaction with moisture must be minimized to prevent side reactions like foaming from CO2 generation. wernerblank.comresearchgate.net

The mechanism of transition metal catalysis often involves the formation of a ternary complex between the catalyst, the isocyanate, and the alcohol or amine. tandfonline.com For Lewis acidic metal catalysts, the proposed mechanism involves the coordination of the metal center to the reactants, which polarizes the bonds and lowers the activation energy of the reaction. ebrary.net Group VIII metal complexes are particularly notable for their role in the reductive carbonylation of nitroaromatics to produce isocyanates, which can then be used in subsequent urethane or urea synthesis. researchgate.net

Table 2: Overview of Transition Metal Catalysts in Urethane and Urea Formation

Metal Catalyst Example(s) Target Reaction(s) Key Features & Findings
Organotin Dibutyltin dilaurate (DBTDL) Urethane & Urea Formation Highly active but non-selective; catalyzes reactions with both hydroxyls and water. wernerblank.commdpi.com Facing restrictions due to toxicity. wernerblank.com
Zirconium Zirconium chelates Urethane Formation Activates hydroxyl groups and shows high selectivity for the isocyanate-hydroxyl reaction over the water reaction. wernerblank.com
Bismuth/Zinc Mixed Bi-Zn carboxylates Urethane Formation Investigated as a less toxic alternative to mercury-based catalysts in polyurethane formulations. scilit.com
Cobalt Cationic cobalt complexes C-H Bond Amidation Earth-abundant metal catalyst used for C-H bond additions to isocyanates to form amides. nih.gov

| Palladium | Palladium complexes | Urea Synthesis | Catalyzes reactions combining sulfonyl azides with carbon monoxide and an amine to generate ureas via an isocyanate intermediate. rsc.org |

Enzyme-Mediated Transformations of Isocyanates

The high reactivity of the isocyanate group also extends to reactions with biological macromolecules such as enzymes. Isocyanates can react with various functional groups present on the amino acid side chains of proteins. researchgate.netinchem.org Specifically, the isocyanate group can react with the primary amine groups of lysine (B10760008) residues to form stable urea linkages and with the hydroxyl groups of serine, threonine, or tyrosine residues to form urethane linkages. researchgate.net

Generally, the reaction of isocyanates with amine groups is more facile than with hydroxyl groups. researchgate.net This reactivity can lead to the modification and, in many cases, the irreversible inactivation of enzymes. inchem.org For example, diisocyanates have been shown to be active-site-specific reagents for serine proteases, where they react with the hydroxyl group of the active site serine residue. inchem.orgnih.gov Similarly, enzymes such as cholinesterases and alcohol dehydrogenases can be inhibited by isocyanates. inchem.orgnih.gov

While these reactions are often viewed from the perspective of isocyanate toxicity and enzyme inhibition, they represent a form of enzyme-mediated transformation. The enzyme's structure provides a specific environment and array of nucleophilic residues that react with the isocyanate. This principle is exploited in biotechnological applications where isocyanates are used as cross-linking agents or for immobilizing enzymes onto supports. The reaction forms stable, covalent bonds between the enzyme and the support material, which often contains reactive amine or hydroxyl groups. researchgate.net

Design and Synthesis of Ligands for Enhanced Catalytic Performance

The choice of ligand can influence the compatibility of the catalyst with the reaction medium and enhance its hydrolytic stability. researchgate.net For example, in polyurethane synthesis, ligands containing nitrogen atoms, such as those in amine compounds or Schiff bases, can interact with the hydroxyl group of the alcohol, promoting the reaction with the isocyanate. researchgate.netsemanticscholar.org

Significant research efforts are focused on developing novel ligand architectures. P-chiral phosphine (B1218219) ligands, which possess a chiral center at the phosphorus atom, have been shown to be highly effective in various transition-metal-catalyzed asymmetric reactions. nih.gov These conformationally rigid and electron-rich ligands can lead to excellent enantioselectivity and high catalytic activity. nih.gov Another area of development is pincer ligands, such as PNP-pincer ligands, which bind to the metal center in a tridentate fashion. These have been used to create robust platinum and palladium complexes that can catalyze photoreactions under visible light. chiba-u.jp The design of such sophisticated ligands is essential for advancing the field beyond traditional catalysts toward more efficient, selective, and sustainable chemical processes. escholarship.org

Table 3: Examples of Ligand Classes for Transition Metal-Catalyzed Isocyanate Reactions

Ligand Class Description Impact on Catalysis
Schiff Base Ligands Formed from the condensation of a primary amine and an aldehyde or ketone. Easy to prepare and can be used to create multimetallic catalysts that show cooperative effects, potentially increasing catalytic activity. semanticscholar.org
P-Chiral Phosphine Ligands Contain a stereogenic phosphorus center. Used in asymmetric catalysis to achieve high enantioselectivity and catalytic activity due to their conformational rigidity and electronic properties. nih.gov
PNP-Pincer Ligands Tridentate ligands that bind to a metal center via two phosphorus atoms and one nitrogen atom. Create highly stable metal complexes; have been used to develop novel catalysts for photoreactions. chiba-u.jp
N-Heterocyclic Carbenes (NHCs) A type of carbene stabilized by adjacent nitrogen atoms. While often used as organocatalysts, they can also serve as strong σ-donating ligands for transition metals, creating highly active catalysts.

| Isocyanide Ligands | Contain a C≡N-R functional group. | Act as L-type ligands that are superior Lewis bases compared to carbon monoxide, readily forming stable complexes with transition metals. wikipedia.org |

Heterogeneous Catalysis for Sustainable Isocyanate Chemistry

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages for sustainable chemical production. hidenanalytical.com A primary benefit is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for the catalyst to be easily recovered and reused. hidenanalytical.com This recyclability aligns with the principles of green chemistry by minimizing waste. hidenanalytical.com

In the context of isocyanate chemistry, developing robust heterogeneous catalysts can lead to more environmentally benign and economically viable processes. By anchoring catalytically active species (such as organocatalysts or transition metal complexes) onto a solid support (e.g., silica, alumina, or polymers), one can combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Computational and Theoretical Investigations of Methyl 3 Isocyanato 2,2 Dimethylpropanoate

Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule like Methyl 3-isocyanato-2,2-dimethylpropanoate at the atomic level. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation to determine the molecule's electronic structure and geometry.

Molecular Structure and Conformation:

The initial step in a computational study would be to determine the most stable three-dimensional arrangement of atoms, or conformation, of this compound. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Due to the presence of rotatable single bonds, the molecule can exist in several conformations. A conformational search would be necessary to identify the global minimum energy structure. For a related compound, methyl isocyanate (CH₃NCO), high-level calculations using explicitly correlated coupled cluster methods (CCSD(T)-F12) have been employed to determine its structure with high precision. researchgate.net For this compound, similar calculations would reveal bond lengths, bond angles, and dihedral angles that characterize its shape.

Illustrative Structural Parameters for a Related Isocyanate (Methyl Isocyanate):

ParameterBond/AngleCalculated Value (CCSD(T)-F12)
Bond LengthC-N1.4454 Å
N=C1.2489 Å
C=O1.1744 Å
Bond AngleC-N=C136.3°
N=C=O173.1°

Data sourced from a study on Methyl Isocyanate. core.ac.uk

Electronic Properties:

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the isocyanate group (-NCO) is expected to be a primary site for nucleophilic attack.

Ab Initio and DFT Studies of Reaction Mechanisms and Transition States

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the pathways of chemical reactions. DFT, in particular, offers a good balance between accuracy and computational cost, making it a popular choice for studying reaction mechanisms. pku.edu.cnmdpi.com

Reaction Mechanisms:

For this compound, a key reaction of interest would be its reaction with nucleophiles, such as alcohols or amines, which is characteristic of isocyanates and forms the basis of polyurethane chemistry. Computational studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. For instance, the reaction with methanol (B129727) to form a carbamate (B1207046) could be modeled. The calculations would reveal whether the reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates.

Transition States:

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure is a critical part of a mechanistic study. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. DFT studies on cycloaddition reactions, for example, have successfully elucidated the preference for certain reaction pathways by comparing the activation free energies of different transition states. pku.edu.cn

Illustrative Reaction Energetics for a Hypothetical Reaction:

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)0.0
Transition State+15.2
Intermediate-5.8
Products-21.4

This is a hypothetical data table to illustrate the output of a reaction mechanism study.

Molecular Dynamics Simulations for Solution-Phase Behavior and Polymerization Processes

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule in a solvent or the process of polymerization. nih.gov MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of empirical energy functions.

Solution-Phase Behavior:

MD simulations can provide insights into how this compound interacts with different solvents. researchgate.net By simulating the molecule in a box of solvent molecules, one can study solvation effects, such as the formation of hydrogen bonds and the conformational preferences of the molecule in solution. For example, the orientation of solvent molecules around the ester and isocyanate groups could be analyzed. Such simulations are crucial for understanding reaction kinetics in solution, as the solvent can significantly influence reaction rates and pathways.

Polymerization Processes:

The isocyanate group is highly reactive and can undergo polymerization. MD simulations can be used to model the initial stages of polymerization. By simulating multiple monomers of this compound, one can observe their aggregation and the formation of oligomers. These simulations can provide information on the conformational properties of the growing polymer chain and its interactions with the surrounding medium. Studies on other isocyanate-containing polymers have used MD to understand their aggregation and temperature-responsive properties in aqueous solutions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound.

Vibrational Frequencies (IR Spectroscopy):

DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can be compared with experimental Infrared (IR) spectra to aid in the assignment of spectral peaks to specific vibrational modes. For this compound, a strong characteristic absorption band is expected for the asymmetric stretching of the N=C=O group, typically appearing around 2250-2280 cm⁻¹.

Chemical Shifts (NMR Spectroscopy):

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net The calculated chemical shifts can be compared to experimental NMR data to confirm the structure of the molecule. The accuracy of the predicted shifts can be improved by performing the calculations with a solvent model to account for solvent effects.

Illustrative Predicted Spectroscopic Data:

ParameterPredicted Value
IR Frequency
N=C=O asymmetric stretch~2270 cm⁻¹
C=O (ester) stretch~1740 cm⁻¹
¹³C NMR Chemical Shift
N=C=O carbon~125 ppm
C=O (ester) carbon~170 ppm
O-CH₃ carbon~52 ppm

These are typical predicted values for the functional groups present in the molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 3 Isocyanato 2,2 Dimethylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 3-isocyanato-2,2-dimethylpropanoate in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous confirmation of its atomic connectivity.

High-Resolution 1H, 13C, and 15N NMR Analysis

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra offer a detailed map of the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals, each as a singlet due to the absence of adjacent protons for spin-spin coupling. The nine equivalent protons of the two geminal methyl groups [(CH₃)₂C] would produce a large singlet. A second singlet would correspond to the two protons of the methylene (B1212753) group (-CH₂-NCO), and a third singlet would arise from the three protons of the methyl ester (-OCH₃) group. The expected chemical shifts are based on analogous structures like methyl 2,2-dimethylpropanoate, which shows peaks for the (CH₃)₃C- protons around 1.2 ppm and the -OCH₃ protons around 3.7 ppm. libretexts.org

¹³C NMR: The carbon-13 spectrum would display signals for each unique carbon atom. This includes the ester carbonyl carbon, the quaternary carbon, the geminal methyl carbons, the methylene carbon, the methyl ester carbon, and the highly characteristic carbon of the isocyanate group (-N=C=O), which typically resonates in the 120-130 ppm range.

¹⁵N NMR: Nitrogen-15 NMR, while less common, would provide direct evidence of the isocyanate functional group, showing a characteristic chemical shift for the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H C(C H₃)₂ ~1.2 Singlet
¹H C H₂-NCO ~3.4 Singlet
¹H OC H₃ ~3.7 Singlet
¹³C C =O (Ester) ~177 -
¹³C -N=C =O ~125 -
¹³C OC H₃ ~52 -
¹³C C H₂-NCO ~48 -
¹³C C (CH₃)₂ ~45 -

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made in 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this specific molecule, no cross-peaks would be expected, confirming the isolated nature of the three proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the proton signal at ~1.2 ppm and the carbon signal at ~25 ppm (gem-dimethyl groups), the proton signal at ~3.4 ppm and its attached methylene carbon, and the methyl ester proton signal at ~3.7 ppm with its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).

The methylene protons (-CH₂-) to the quaternary carbon and the isocyanate carbon.

The gem-dimethyl protons to the adjacent methylene carbon and the quaternary carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band from the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the 2250–2275 cm⁻¹ region. Another key absorption is the strong C=O stretching band of the ester group, expected around 1730-1750 cm⁻¹. Other vibrations, such as C-H and C-O stretches, provide further confirmation of the structure. Raman spectroscopy complements IR by providing information on symmetric vibrations and is particularly useful for analyzing non-polar bonds.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
-N=C=O Asymmetric Stretch 2250 - 2275 Strong, Sharp
-C=O (Ester) Stretch 1730 - 1750 Strong
C-H (Alkyl) Stretch 2850 - 3000 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The molecular formula of this compound is C₇H₁₁NO₃, corresponding to a monoisotopic mass of approximately 157.07 Da.

GC-MS: When coupled with Gas Chromatography, MS using a hard ionization technique like Electron Ionization (EI) causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. Expected fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) radical (•OCH₃, M-31) and cleavage of the C-C bond to release the stable isocyanatomethyl radical (•CH₂NCO), leaving a characteristic fragment corresponding to the methyl 2,2-dimethylpropanoate cation.

ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ (m/z 158.08). This is useful for confirming the molecular weight with minimal fragmentation.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is generally used for large molecules and would be the preferred MS technique for analyzing polymers synthesized from this isocyanate monomer.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. Since this compound is likely a liquid at room temperature, this technique would be applied to its solid, crystalline derivatives.

The highly reactive isocyanate group can be readily converted into stable, crystalline derivatives such as ureas (by reaction with amines) or urethanes (by reaction with alcohols). Single crystals of these derivatives can then be analyzed by X-ray diffraction to unequivocally confirm the core carbon skeleton and determine the molecular conformation in the solid state.

Chromatographic Techniques (e.g., GC, HPLC, GPC) for Purity Assessment and Polymer Characterization

Chromatographic methods are essential for separating the target compound from impurities and for analyzing its polymeric products.

Gas Chromatography (GC): GC is well-suited for analyzing the purity of the volatile this compound monomer. Using a capillary column (e.g., HP-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can effectively separate the compound from starting materials or side products.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of isocyanates, often involving a derivatization step to enhance stability and detectability. The isocyanate can be reacted with an agent like 1-(2-pyridyl)piperazine (B128488) to form a stable urea (B33335) derivative, which can then be analyzed using a C18 reversed-phase column with UV detection. epa.gov This approach allows for accurate quantification and purity assessment.

Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for characterizing polymers made from this monomer. It separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Utility of Methyl 3 Isocyanato 2,2 Dimethylpropanoate in Specialized Synthetic Applications

Building Block for Fine Chemical Synthesis

As a bifunctional molecule, Methyl 3-isocyanato-2,2-dimethylpropanoate is anticipated to be a valuable building block in the synthesis of complex organic molecules. The isocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity is a cornerstone of its utility in constructing larger, more elaborate chemical structures.

The presence of the 2,2-dimethyl groups introduces steric hindrance around the reactive isocyanate, which can be strategically exploited to control selectivity in chemical reactions. This steric shielding can influence the rate and outcome of reactions, potentially favoring certain products over others in competitive environments.

Key Reactions and Potential Products:

NucleophileResulting LinkagePotential Product Class
Alcohols (R-OH)CarbamateCarbamate esters
Amines (R-NH2)UreaSubstituted ureas
Thiols (R-SH)ThiocarbamateThiocarbamate esters

This table illustrates the expected reactivity of the isocyanate group with common nucleophiles, forming the basis for its application in fine chemical synthesis.

Research on similar isocyanate-containing esters has demonstrated their role in the synthesis of peptidomimetics and other biologically relevant molecules. nih.gov The controlled reaction of the isocyanate moiety allows for the sequential addition of different molecular fragments, a key strategy in combinatorial chemistry and drug discovery.

Intermediate in the Production of Specialty Polymers and Coatings

Isocyanates are fundamental components in the production of polyurethane polymers. industrialchemicals.gov.au While specific data on the use of this compound in polymer chemistry is not available, its structure suggests it could serve as a valuable monomer or chain terminator in the synthesis of specialty polymers and coatings.

In the formation of polyurethanes, di- or polyisocyanates react with polyols. A monofunctional isocyanate like this compound could be employed to control the molecular weight of the polymer chains by capping the growing ends. This level of control is crucial for tailoring the physical properties of the final material, such as its flexibility, hardness, and solubility.

The neopentyl structure of this compound would likely impart enhanced stability to the resulting polymer. The absence of hydrogen atoms on the alpha-carbon to the ester group can prevent certain degradation pathways, potentially leading to polymers with improved thermal and chemical resistance.

Potential Roles in Polymer Synthesis:

RoleFunctionImpact on Polymer Properties
Chain TerminatorControls molecular weightInfluences viscosity, flexibility, and toughness
Monomer (in copolymerization)Introduces specific side chainsModifies solubility, adhesion, and chemical resistance

This table outlines the potential functions of this compound in the synthesis of specialty polymers, highlighting its ability to fine-tune material properties.

The ester functionality could also be leveraged for post-polymerization modifications, allowing for the attachment of other functional groups to the polymer backbone.

Reagent in Tandem and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Isocyanates are well-known participants in several important MCRs, such as the Ugi and Passerini reactions, although these typically involve isocyanides rather than isocyanates. However, the high reactivity of the isocyanate group makes it a suitable candidate for other types of multicomponent and tandem reactions. rsc.org

In a tandem reaction sequence, the initial reaction of the isocyanate group could trigger subsequent intramolecular cyclizations or rearrangements, leading to the rapid assembly of complex heterocyclic structures. For instance, reaction with a dinucleophile could lead to the formation of a heterocyclic ring system.

While no specific tandem or multicomponent reactions involving this compound have been reported, its potential as a reactant in such processes is high. The development of novel MCRs is an active area of research, and the unique steric and electronic properties of this compound could enable new synthetic transformations.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 3-isocyanato-2,2-dimethylpropanoate?

A common approach involves esterification of 3-isocyanato-2,2-dimethylpropanoic acid with methanol under dehydrating conditions. Reagents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid group for nucleophilic attack by methanol . For structurally similar compounds (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate), Zn-mediated Reformatsky reactions between aldehydes and bromoesters have been employed, yielding products in ~79% purity after column chromatography .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C-NMR to confirm functional groups (e.g., isocyanate resonance at ~120–130 ppm for 13C^{13}C) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., [M+Na]+^+ adducts) .
  • Chromatography : HPLC or GC for purity assessment, especially after derivatization .

Q. What are the stability considerations for this compound under storage conditions?

Isocyanates are moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at ≤−20°C in anhydrous solvents (e.g., THF, DCM). Stability tests for analogous compounds (e.g., methyl 3-chloro-2,2-dimethylpropanoate) show decomposition rates increase at room temperature (>72 hours) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the isocyanate group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic reactivity at the isocyanate group. Studies on similar esters suggest steric hindrance from the 2,2-dimethyl group reduces nucleophilic attack rates, favoring selective reactions with amines or alcohols . Molecular docking (e.g., AutoDock Vina) can predict binding affinities for biological targets, such as HDAC enzymes .

Q. What experimental strategies resolve contradictions in biological activity data for derivatives of this compound?

For HDAC inhibition studies:

  • Dose-Response Assays : Validate IC50_{50} values across multiple cancer cell lines (e.g., HeLa, HCT-116) to confirm selectivity .
  • Kinetic Analysis : Compare reaction rates of ester hydrolysis under physiological conditions (pH 7.4, 37°C) to rule out metabolite interference .
  • Structural Analog Testing : Synthesize and test derivatives (e.g., replacing isocyanate with hydroxamate) to isolate mechanism contributions .

Q. How do structural modifications influence the biological activity of this compound?

Modification Observed Effect Reference
Isocyanate → Hydroxamate Increased HDAC inhibition (IC50_{50} = 0.69 μM vs. 2.29 μM for doxorubicin)
2,2-Dimethyl → 2-Methyl Reduced steric hindrance, higher hydrolysis rates
Addition of Fluorine Enhanced metabolic stability and target affinity

Q. What advanced characterization techniques elucidate reaction mechanisms involving this compound?

  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., using SHELXL for refinement) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with enzymes .
  • In Situ FTIR : Monitor isocyanate consumption during reactions (peak ~2270 cm1^{-1}) .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for scalability .
  • Biological Assays : Pair in vitro antiproliferative assays with apoptosis markers (e.g., DAPI staining for nuclear disintegration) .
  • Data Validation : Cross-reference computational predictions (e.g., molecular docking) with experimental IC50_{50} values to confirm target engagement .

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